molecular formula C19H15ClFN3O3S B11388867 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11388867
M. Wt: 419.9 g/mol
InChI Key: BWJLUKBZZTZDSY-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C15H11ClFN5O3S2. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is usually performed using reagents like thionyl chloride or phosphorus oxychloride.

    N-Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-3-2-4-15(9-12)23-18(25)17-16(20)10-22-19(24-17)28(26,27)11-13-5-7-14(21)8-6-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

BWJLUKBZZTZDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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